1-t-Butyl-6,7-difluorobenzimidazole
CAS No.: 1314987-35-3
Cat. No.: VC0090283
Molecular Formula: C11H12F2N2
Molecular Weight: 210.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314987-35-3 |
|---|---|
| Molecular Formula | C11H12F2N2 |
| Molecular Weight | 210.228 |
| IUPAC Name | 1-tert-butyl-6,7-difluorobenzimidazole |
| Standard InChI | InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3 |
| Standard InChI Key | IIINQDFVLFHIGO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F |
Introduction
Chemical Identity and Structure
1-t-Butyl-6,7-difluorobenzimidazole is a synthetic organic compound belonging to the benzimidazole class, characterized by a benzimidazole core with a tert-butyl group at the 1-position and two fluorine atoms at positions 6 and 7 of the benzene ring. This structural configuration imparts unique chemical and biological properties that distinguish it from related compounds.
The compound is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1314987-35-3 |
| Molecular Formula | C11H12F2N2 |
| Molecular Weight | 210.228 g/mol |
| IUPAC Name | 1-tert-butyl-6,7-difluorobenzimidazole |
| Physical State | Solid |
| Melting Point | 70-80°C |
| Storage Conditions | Room temperature |
The presence of the tert-butyl group provides steric bulk and lipophilicity, while the fluorine substituents enhance the compound's metabolic stability and bioavailability . The specific arrangement of these functional groups contributes significantly to the compound's biological activity profile and pharmaceutical potential.
Biological Activities
Research has revealed that 1-t-Butyl-6,7-difluorobenzimidazole exhibits a diverse range of biological activities that make it relevant for pharmaceutical investigations. The compound demonstrates several notable properties:
Antimicrobial Properties
The compound exhibits significant antimicrobial activities, including:
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Antiviral activity: It demonstrates the ability to inhibit viral replication by targeting specific viral enzymes.
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Antifungal properties: The compound interferes with fungal cell wall synthesis or disrupts metabolic pathways essential for fungal survival.
Mechanism of Action
The biological efficacy of 1-t-Butyl-6,7-difluorobenzimidazole is largely attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's ability to bind to enzymes or receptors, leading to enzyme inhibition or receptor modulation. These interactions influence various signaling pathways critical for cellular functions, contributing to the compound's therapeutic potential.
Research Findings and Applications
1-t-Butyl-6,7-difluorobenzimidazole has been extensively studied for its potential applications in medicinal chemistry and pharmaceutical research.
Current Research Applications
The compound is primarily utilized in:
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Drug discovery programs: It serves as a valuable building block or scaffold for developing new pharmaceutical agents .
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Structure-activity relationship studies: Researchers investigate how structural modifications to the core structure affect biological activity.
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Protein degrader development: It has been identified as a component in the development of protein degrader compounds, as evidenced by its classification as a "Protein Degrader Building Block" .
Comparative Studies
Comparative research has demonstrated that 1-t-Butyl-6,7-difluorobenzimidazole's biological efficacy is enhanced compared to similar compounds with different substituents. For example:
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1-t-Butyl-6,7-dichlorobenzimidazole shows increased antifungal activity
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1-t-Butyl-6,7-dimethylbenzimidazole exhibits reduced biological activity
These findings highlight the importance of the difluoro substitution pattern in optimizing the compound's pharmacological properties.
Comparative Analysis with Related Compounds
1-t-Butyl-6,7-difluorobenzimidazole belongs to a family of related benzimidazole derivatives that differ in their substitution patterns. Comparing these compounds provides valuable insights into structure-activity relationships.
Structural Analogs
The following table compares 1-t-Butyl-6,7-difluorobenzimidazole with structurally related compounds:
Structure-Activity Relationships
The subtle structural differences between these analogs result in distinct differences in their physical properties and biological activities:
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The substitution of a tert-butyl group with a linear butyl group (as in 1-Butyl-6,7-difluoro-1,3-benzimidazole) maintains the same molecular weight but alters the three-dimensional structure and lipophilicity of the molecule.
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The addition of a bromine atom at position 5 (as in 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole) increases the molecular weight and may enhance binding affinity to certain biological targets .
These structure-activity relationships are crucial for optimizing the pharmacological properties of benzimidazole derivatives and guiding the design of new therapeutic agents.
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